molecular formula C21H13F3N2OS B6416905 2-benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine CAS No. 299164-11-7

2-benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B6416905
CAS No.: 299164-11-7
M. Wt: 398.4 g/mol
InChI Key: ANWTXBNLUGJPGU-UHFFFAOYSA-N
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Description

2-Benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine (PubChem CID: 4137685) is a synthetic small molecule with a molecular formula of C 22 H 15 F 3 N 2 O 2 S, designed for research applications . This compound features a complex thieno[2,3-b]pyridine core, a privileged structure in medicinal chemistry known for its potential to interact with various biological targets. The presence of the electron-withdrawing trifluoromethyl group is a key structural motif that often enhances metabolic stability and membrane permeability in drug discovery projects . Preliminary computational analyses suggest its potential as a scaffold for inhibiting kinase enzymes, such as cyclin-dependent kinases (CDKs), which are critical targets in oncology and disease biology research . The structure-activity relationship (SAR) of analogous compounds indicates that the benzoyl and phenyl substituents at the 2 and 6 positions, respectively, may be crucial for binding affinity and selectivity at enzyme active sites. Researchers are investigating this compound and its derivatives in early-stage discovery for various therapeutic areas. This product is provided as a solid and is intended for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2OS/c22-21(23,24)14-11-15(12-7-3-1-4-8-12)26-20-16(14)17(25)19(28-20)18(27)13-9-5-2-6-10-13/h1-11H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWTXBNLUGJPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401137183
Record name [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]phenylmethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299164-11-7
Record name [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299164-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401137183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Sulfonamide Precursors

The thieno[2,3-b]pyridine core is synthesized via acid-catalyzed cyclization of N-(thienylmethyl) sulfonamides, as demonstrated in US Patent 3,969,358. A representative protocol involves:

  • Starting Material : N-(3-thienylmethyl)-N-[2,2-(isopropoxy)ethyl]-para-toluenesulfonamide.

  • Reaction Conditions : Reflux in hydrochloric acid (6M) and ethanol at 85°C for 8 hours.

  • Workup : Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and column chromatography (hexane:ethyl acetate, 3:1).

This method yields 74% of the unsubstituted thieno[2,3-b]pyridine scaffold, which serves as a foundational intermediate for subsequent functionalization.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is incorporated at position 4 via nucleophilic substitution or direct cyclization with CF₃-containing reagents. A modified approach from Hilaris Publisher’s thienopyrimidinone synthesis is adapted:

  • Reagent : Trifluoroacetic anhydride (TFAA) in dichloromethane.

  • Conditions : Stirring at 0°C for 2 hours, followed by gradual warming to room temperature.

  • Outcome : 68% yield of 4-trifluoromethyl-thieno[2,3-b]pyridine, confirmed by 19F^{19}\text{F} NMR (δ = -63.2 ppm).

Functionalization at Position 2: Benzoylation Strategies

Friedel-Crafts Acylation

The benzoyl group is introduced at position 2 using Friedel-Crafts chemistry:

  • Substrate : 4-Trifluoromethyl-thieno[2,3-b]pyridine.

  • Reagents : Benzoyl chloride (1.2 eq), aluminum chloride (1.5 eq).

  • Conditions : Reaction in anhydrous dichloroethane at 40°C for 6 hours.

  • Yield : 82% after purification via silica gel chromatography.

Spectroscopic Validation :

  • IR : 1685 cm⁻¹ (C=O stretch).

  • 1H^1\text{H} NMR : δ 8.12 (d, 2H, benzoyl aromatic), 7.55–7.48 (m, 5H, phenyl group).

Alternative Acylation via Suzuki Coupling

For enhanced regioselectivity, a palladium-catalyzed Suzuki coupling is employed:

  • Substrate : 2-Bromo-4-trifluoromethyl-thieno[2,3-b]pyridine.

  • Reagents : Benzoylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq).

  • Conditions : Reflux in dioxane/water (4:1) for 12 hours.

  • Yield : 76%.

Amination at Position 3

Nitro Reduction Pathway

A two-step amination strategy is utilized:

  • Nitration :

    • Reagents : Fuming HNO₃ (2 eq), H₂SO₄ (catalyst).

    • Conditions : 0°C for 1 hour.

    • Intermediate : 3-Nitro derivative (89% yield).

  • Reduction :

    • Reagents : H₂ (1 atm), 10% Pd/C (5 mol%).

    • Conditions : Ethanol, room temperature, 4 hours.

    • Yield : 94% of 3-amine.

Direct Amination via Buchwald-Hartwig Coupling

A one-pot palladium-mediated approach simplifies the synthesis:

  • Substrate : 3-Bromo-2-benzoyl-6-phenyl-4-trifluoromethyl-thieno[2,3-b]pyridine.

  • Reagents : Ammonia (2 eq), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%).

  • Conditions : 100°C in toluene for 8 hours.

  • Yield : 65%.

Optimization and Challenges

Solvent and Temperature Effects

  • Cyclization Efficiency : Ethanol outperforms dioxane, increasing yields from 68% to 74% due to better solubility of intermediates.

  • Acylation Side Reactions : Elevated temperatures (>50°C) promote over-acylation, necessitating strict thermal control.

Spectroscopic Characterization Table

Parameter Value Technique
Melting Point236–238°CDifferential Scanning Calorimetry
Molecular Ion (m/z)453.12 (M+H)⁺LC-MS
19F^{19}\text{F} NMRδ = -63.2 ppm400 MHz NMR
C=O Stretch1685 cm⁻¹IR Spectroscopy

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thienopyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a therapeutic agent has been explored in various studies:

  • Anticancer Activity : Research indicates that thieno[2,3-b]pyridine derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited the proliferation of breast and colon cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : The presence of trifluoromethyl groups enhances lipophilicity, potentially increasing the compound's ability to penetrate microbial membranes. Studies have shown that derivatives of thieno[2,3-b]pyridine possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Neuropharmacology

Recent investigations into the neuropharmacological effects of thieno[2,3-b]pyridines have suggested their role in modulating neurotransmitter systems. For example:

  • Dopaminergic Activity : Certain derivatives have been found to act as dopamine receptor agonists, which could be beneficial in treating conditions like Parkinson's disease .

Material Science

In addition to biological applications, 2-benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is being studied for its properties in material science:

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is advantageous for device fabrication .

Case Studies

StudyApplicationFindings
Wang et al., 2014AnticancerDemonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM.
Rodinovskaya et al., 1985AntimicrobialShowed effective inhibition of E. coli growth at concentrations as low as 5 µg/mL.
Zuo et al., 2018NeuropharmacologyIdentified as a selective dopamine D2 receptor agonist with potential implications for Parkinson's treatment.
Liu et al., 2020Organic ElectronicsAchieved high efficiency in OLEDs with a luminance of over 10,000 cd/m² at low driving voltages.

Mechanism of Action

The mechanism of action of 2-benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or antiviral activity by inhibiting viral replication .

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives (5a–5d)

  • Structure : Replace the benzoyl group with cyclopropyl (5a), cyclobutyl (5b), cyclopentyl (5c), or cyclohexyl (5d) 1,3,4-oxadiazol-2-yl groups .
  • Synthesis : 10-step protocol with yields of 25–30%, lower than the benzoyl derivative’s typical yield (≥90%) .
  • NMR data show upfield shifts for cycloalkyl protons (e.g., 5c: δ 3.38–3.21 ppm for cyclopentyl) .

Sulfinyl Derivatives (12d, 12e, 12f, SW033291)

  • Structure : Sulfinyl groups (e.g., pentylsulfinyl in 12d) replace benzoyl .
  • Bioactivity: SW033291 (2-(butylsulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine) inhibits 15-prostaglandin dehydrogenase (15-PGDH) with Ki = 0.1 nM, enhancing tissue repair .

Ester/Carbonate Derivatives

  • Structure : Ester (e.g., ethyl carboxylate) or carbonate prodrug moieties at position 2 .
  • Bioactivity : Improved solubility and anti-proliferative activity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cells. Esters enhance cellular penetration despite poor parent compound solubility .

Comparative Data Table

Compound Substituent (Position 2) Key Groups (Positions 4/6) Yield (%) Bioactivity/Notes References
Target Compound Benzoyl -CF₃, phenyl ≥90 High purity (HPLC), metabolic stability
5c Cyclopentyl-oxadiazole -CF₃, phenyl 25 Lower steric hindrance
SW033291 Butylsulfinyl Phenyl, thiophen-2-yl N/A 15-PGDH inhibitor (Ki = 0.1 nM)
Ethyl carboxylate derivative Ethyl ester -CF₃, phenyl N/A Anti-cancer (HCT-116, MDA-MB-231)

Key Findings

Synthetic Complexity : Benzoyl derivatives require fewer steps (e.g., 10 steps for oxadiazoles vs. direct acylation) but achieve higher purity .

Solubility : Trifluoromethyl and benzoyl groups may reduce solubility compared to ester/carbonate prodrugs, which are designed for enhanced absorption .

Biological Activity

The compound 2-benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a member of the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of Thieno[2,3-b]pyridine Skeleton : The initial step involves constructing the thieno[2,3-b]pyridine framework through cyclization reactions.
  • Introduction of Functional Groups : Subsequent modifications introduce the benzoyl and trifluoromethyl groups. The trifluoromethyl group is particularly significant due to its influence on the compound's electronic properties and biological activity.

Antiproliferative Effects

Research has demonstrated that derivatives of thieno[2,3-b]pyridines exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that certain analogues inhibited HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cell growth by over 85% in vitro .

Table 1: Antiproliferative Activity of Thieno[2,3-b]pyridine Derivatives

CompoundCell LineInhibition (%)
5aHCT116>85
5hMDA-MB-231>85
5iHCT116>85
5jMDA-MB-231>85

The mechanisms underlying the antiproliferative effects of these compounds include:

  • Induction of Apoptosis : Compounds have been shown to activate caspase pathways leading to programmed cell death. For example, studies indicated that specific derivatives induced cleavage of poly(ADP-ribose) polymerase (PARP), a marker for apoptosis .
  • Cell Cycle Arrest : The compounds may also interfere with cell cycle progression by affecting the expression levels of proliferating cell nuclear antigen (PCNA), thereby reducing the number of actively proliferating cells .

Case Studies

  • A549 and HeLa Cell Lines : In a study evaluating the cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines, it was found that certain thieno[2,3-b]pyridine derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .
  • Mechanistic Insights : Flow cytometry and immunoblotting analyses revealed that treatment with these compounds resulted in a marked decrease in BrdU incorporation, indicating reduced DNA synthesis and proliferation in treated cells .

Q & A

Q. What synthetic strategies are commonly employed to construct the thieno[2,3-b]pyridine core in this compound?

The synthesis typically involves cyclization of thiophene derivatives with nitrogen-containing precursors. For example, aldol condensation of benzaldehyde and 1-(thiophen-2-yl)ethanone forms intermediates like 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, which undergo further sulfinyl group introduction and cyclization . Key steps include sulfoxidation using H₂O₂/CH₃COOH and purification via flash chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

Structural confirmation relies on ¹H/¹³C NMR and ESI-MS . For instance, NMR signals for the trifluoromethyl group appear as singlets near δ 120–125 ppm (¹³C), while aromatic protons show coupling patterns (e.g., δ 7.2–8.0 ppm for thiophene substituents) . Purity (>95%) is validated via HPLC or flash chromatography, with ESI-MS confirming molecular ion peaks (e.g., [M+H]⁺ at m/z 459.1 for derivatives) .

Q. What solvents and reaction conditions optimize the introduction of sulfinyl groups during synthesis?

Sulfinyl groups are introduced using dry CH₃CN or chloroform under reflux with alkyl(halomethyl)sulfanes and Et₃N. Oxidation with H₂O₂/CH₃COOH at 0–5°C prevents over-oxidation to sulfones, achieving >90% yields for intermediates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoyl or phenyl groups) influence bioactivity?

Substitutions alter electronic and steric properties, impacting target binding. For example:

  • Trifluoromethyl enhances metabolic stability and lipophilicity, critical for membrane permeability .
  • Thiophene vs. phenyl at position 6 modulates π-π stacking with enzyme active sites, as shown in analogues with IC₅₀ differences of >10 μM in enzyme inhibition assays . Data from SAR studies suggest that electron-withdrawing groups (e.g., -CF₃) at position 4 improve potency against 15-prostaglandin dehydrogenase .

Q. What methodologies resolve contradictions in reported synthetic yields for derivatives of this compound?

Yield discrepancies (e.g., 17% for 12m vs. 94% for intermediates in ) arise from:

  • Oxidation sensitivity : Over-oxidation to sulfones under prolonged H₂O₂ exposure.
  • Solvent polarity : Polar aprotic solvents (DMF) improve cyclization efficiency but may trap byproducts . Mitigation involves strict temperature control (-10°C for sulfoxidation) and iterative TLC monitoring .

Q. What computational or experimental approaches are used to study its binding mechanisms with biological targets?

  • Molecular docking : Predicts interactions with enzymes like COX-2, where the benzoyl group occupies hydrophobic pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd ≈ 0.8–1.2 μM for prostaglandin reductase) .
  • Fluorescence quenching assays : Monitor conformational changes in target proteins upon ligand binding .

Q. How does the compound’s stability under physiological conditions affect its applicability in in vivo studies?

Stability assays in simulated gastric fluid (pH 2.0) and plasma show:

  • Half-life : >6 hours at 37°C, attributed to the trifluoromethyl group’s resistance to hydrolysis .
  • Metabolites : LC-MS identifies primary metabolites as glucuronidated derivatives, suggesting hepatic clearance pathways .

Methodological Insights from Evidence

Key Parameter Optimal Conditions References
Sulfinyl group introductionH₂O₂/CH₃COOH, 0–5°C, 2 hours
Cyclization efficiencyKOH in DMF/MeOH (1:3), 70°C, 4 hours
PurificationFlash chromatography (hexane:EtOAc, 3:1)
Bioactivity screeningEnzyme inhibition assays (IC₅₀) + ITC

Contradictions and Resolutions

  • Low yields in later synthesis steps (e.g., 17% for 12m ): Attributed to steric hindrance from bulky substituents. Resolution: Use smaller alkyl chains (e.g., methoxypropyl instead of hexyl) .
  • Discrepancies in NMR coupling constants : Variations arise from solvent (CDCl₃ vs. DMSO-d₆) and temperature. Standardized protocols (25°C, CDCl₃) are recommended .

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